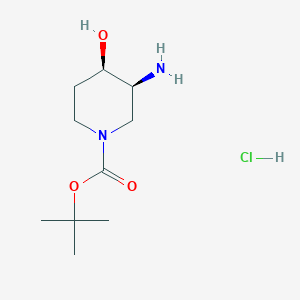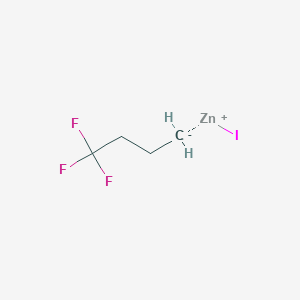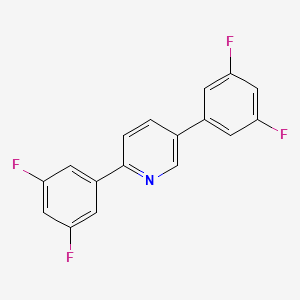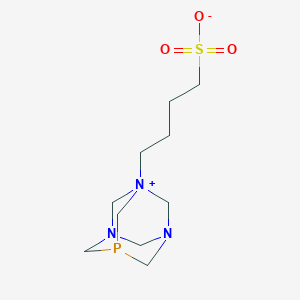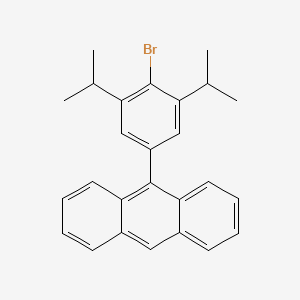
9-(4-Bromo-3,5-diisopropylphenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Bromo-3,5-diisopropylphenyl)anthracene is a chemical compound with the molecular formula C26H25Br. It is known for its unique structure, which includes an anthracene core substituted with a 4-bromo-3,5-diisopropylphenyl group. This compound has a molecular weight of 417.39 g/mol and is often used in various scientific research applications due to its distinctive properties .
Aplicaciones Científicas De Investigación
9-(4-Bromo-3,5-diisopropylphenyl)anthracene is used in various scientific research applications, including:
Organic Electronics: As a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Material Science: In the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: As a building block for the synthesis of potential pharmaceutical compounds.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromo-3,5-diisopropylphenyl)anthracene typically involves the bromination of 9-phenylanthracene followed by the introduction of isopropyl groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The isopropyl groups are introduced using isopropyl bromide in the presence of a strong base like potassium tert-butoxide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Bromo-3,5-diisopropylphenyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 9-(4-substituted-3,5-diisopropylphenyl)anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Mecanismo De Acción
The mechanism of action of 9-(4-Bromo-3,5-diisopropylphenyl)anthracene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the anthracene core. The bromine atom can undergo substitution reactions, while the anthracene core can participate in oxidation and reduction reactions. These properties make it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylanthracene: Lacks the bromine and isopropyl groups, making it less reactive in substitution reactions.
9-(4-Chloro-3,5-diisopropylphenyl)anthracene: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and chemical properties.
9-(4-Bromo-3,5-dimethylphenyl)anthracene: Similar structure but with methyl groups instead of isopropyl groups, affecting its steric and electronic properties.
Uniqueness
9-(4-Bromo-3,5-diisopropylphenyl)anthracene is unique due to the presence of both bromine and isopropyl groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. The isopropyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Propiedades
IUPAC Name |
9-[4-bromo-3,5-di(propan-2-yl)phenyl]anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Br/c1-16(2)23-14-20(15-24(17(3)4)26(23)27)25-21-11-7-5-9-18(21)13-19-10-6-8-12-22(19)25/h5-17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCXOJFURPFHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1Br)C(C)C)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride](/img/structure/B6295124.png)
![6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6295129.png)
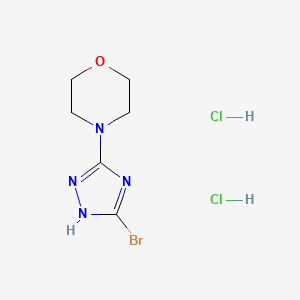
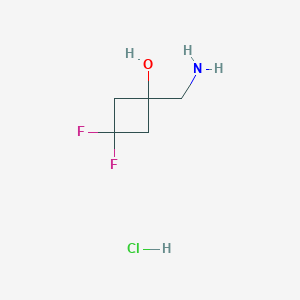
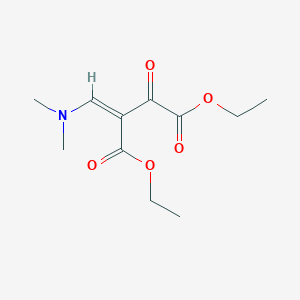
![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B6295156.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate)](/img/structure/B6295159.png)
